methyl 1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate
Description
Methyl 1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidinone core linked to a piperidine ring via an acetyl group. The molecule contains a methyl ester at the piperidine-4-carboxylate position and a methyl substituent at the 7-position of the thiazolo-pyrimidinone system.
Properties
IUPAC Name |
methyl 1-[2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-10-7-14(21)19-12(9-24-16(19)17-10)8-13(20)18-5-3-11(4-6-18)15(22)23-2/h7,11-12H,3-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCFHVAUKKSHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCC(CC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in medicinal chemistry, including antimicrobial, anti-inflammatory, and anticancer properties.
Molecular Formula and Weight
- Molecular Formula : C15H20N4O3S
- Molecular Weight : 336.4 g/mol
Structural Features
The compound features a thiazolo-pyrimidine core and a piperidine moiety, which are significant for its biological activity. The presence of various functional groups enhances its reactivity and potential pharmacological effects.
Antimicrobial Activity
Compounds with similar structural motifs have demonstrated significant antimicrobial properties. For instance, derivatives of thiazolo-pyrimidines have shown efficacy against various bacterial strains. The biological activity can be summarized as follows:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine | Thiazole and pyrimidine rings | Antimicrobial |
| 7-Methylthiazolo[3,2-a]pyrimidin | Similar ring structure | Anti-inflammatory |
| 3-Oxo-cyclopentapyridazine derivative | Cyclopentapyridazine moiety | Anticancer |
These compounds exhibit diverse biological activities due to their unique structural elements that contribute to their interaction with biological targets.
Anti-inflammatory Effects
Research indicates that thiazolo-pyrimidine derivatives possess anti-inflammatory properties comparable to established anti-inflammatory medications like indomethacin. The effective doses (ED50) of selected compounds have been calculated, revealing their potential for therapeutic use in inflammatory conditions:
| Compound | ED50 (μM) | Comparison with Indomethacin (ED50 = 9.17 μM) |
|---|---|---|
| Compound A | 11.60 | Similar effectiveness |
| Compound B | 8.23 | More effective than indomethacin |
| Compound C | 9.47 | Comparable effectiveness |
These findings suggest that the tested thiazolo-pyrimidine derivatives could serve as promising candidates for anti-inflammatory therapies .
Anticancer Activity
The anticancer potential of this compound has been evaluated through cytotoxicity assays against various cancer cell lines. Notably, compounds derived from this class have shown significant inhibitory effects on cancer cell proliferation:
- Cytotoxicity Assays : Compounds were tested against MCF-7 breast cancer cells, with some derivatives exhibiting IC50 values as low as 9.1 µg/mL.
- Mechanism of Action : Certain derivatives induced apoptosis through upregulation of pro-apoptotic genes (P53, Bax) and downregulation of anti-apoptotic genes (Bcl2), demonstrating a mechanism that could be leveraged for cancer treatment .
Study on Antibacterial Activity
A recent study evaluated the antibacterial efficacy of thiazolo-pyrimidine derivatives against several human pathogenic bacteria. The results indicated that these compounds exhibited significant antibacterial activity, surpassing conventional antibiotics in some instances:
- Tested Bacteria : Staphylococcus aureus, E. coli, Pseudomonas aeruginosa
- Results : Compounds demonstrated minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Review on Pharmacological Potentials
A comprehensive review highlighted the synthetic pathways and pharmacological potentials of thiazolo-pyrimidine derivatives. It emphasized their diverse activities, including antibacterial, anticancer, antioxidant, and analgesic properties. The review serves as a foundation for future research aimed at developing targeted therapies based on these compounds .
Scientific Research Applications
Structural Characteristics
The compound can be characterized by the following structural features:
- Molecular Formula : C₁₇H₁₉N₃O₂S
- Molecular Weight : 329.4 g/mol
- CAS Number : 946346-06-1
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds similar to methyl 1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate have shown significant inhibitory effects against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli with minimal inhibitory concentrations (MIC) as low as 0.21 μM .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that certain derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways, making it a candidate for further investigation in cancer therapy.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins. These studies reveal favorable binding energies and interactions with targets such as MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and DNA replication, respectively .
Case Study 1: Antimicrobial Efficacy
In a study published in Scientific Reports, several thiazolo-pyrimidine derivatives were synthesized and screened for antimicrobial activity. The most active compounds demonstrated not only potent antibacterial activity but also low toxicity towards human cell lines, indicating a promising therapeutic index for further development .
Case Study 2: Anticancer Activity
Research featured in Molecules assessed the anticancer potential of thiazolo-pyrimidine derivatives through various assays. The findings indicated that these compounds could induce apoptosis in cancer cells via mitochondrial pathways, suggesting a dual mechanism involving both direct cytotoxicity and modulation of apoptotic signals .
Comparison with Similar Compounds
Key Observations :
Substituent Effects: The 7-methyl group on the thiazolo-pyrimidinone ring in the target compound reduces hydrogen-bonding capacity compared to the unsubstituted analog (4 vs. 3 sites), likely due to steric hindrance . This correlates with lower bioactivity against Target X but higher selectivity. Ethyl ester derivatives (e.g., Compound 2) exhibit reduced solubility in aqueous media compared to methyl esters, impacting bioavailability .
Crystallographic Behavior: X-ray diffraction studies using SHELX software (e.g., SHELXL for refinement) reveal that the target compound forms a monoclinic crystal system (space group P2₁/c), stabilized by N–H···O and C–H···O interactions. Similar compounds with fewer substituents adopt triclinic systems, suggesting substituent-driven packing variations .
Bioactivity Trends :
- The unsubstituted analog (Compound 3) shows enhanced activity against Target Y (IC₅₀ = 8.9 nM), likely due to increased hydrogen-bonding interactions with the active site. In contrast, the target compound’s 7-methyl group optimizes lipophilicity, favoring membrane permeability .
Research Findings and Methodological Insights
Hydrogen-Bonding Patterns :
Graph set analysis (as per Etter’s formalism) indicates that the target compound forms a D⁴₄(2) motif with adjacent molecules, while analogs with bulkier substituents (e.g., Compound 2) exhibit simpler D²₂(1) patterns . This difference underscores the role of steric effects in supramolecular assembly .
Computational Validation :
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves cyclocondensation of thiazolo[3,2-a]pyrimidine precursors with activated esters. For example, ethyl carboxylate intermediates (e.g., ethyl 7-methyl-3-oxo-thiazolo derivatives) are reacted with piperidine-4-carboxylate derivatives under reflux conditions in anhydrous solvents like ethanol or THF. Key steps include protecting group strategies for the piperidine ring and acid-catalyzed cyclization. Structural confirmation is achieved via ¹H NMR, ¹³C NMR, and IR spectroscopy .
Q. How is the compound structurally characterized?
- ¹H NMR : Distinct signals for the piperidine methyl ester (~3.7 ppm), thiazolo ring protons (6.5–7.2 ppm), and acetyl group protons (~2.1 ppm).
- ¹³C NMR : Carbonyl groups (170–175 ppm), thiazolo ring carbons (110–130 ppm), and piperidine carbons (45–55 ppm).
- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (ketone C=O). X-ray crystallography may resolve stereochemistry in advanced studies .
Q. What solvents and catalysts are optimal for its synthesis?
Anhydrous ethanol or THF with catalytic p-toluenesulfonic acid (p-TsOH) or triethylamine (TEA) are commonly used. Solvent polarity impacts cyclization efficiency, with aprotic solvents favoring higher yields .
Advanced Research Questions
Q. How can spectral data contradictions (e.g., unexpected splitting patterns) be resolved?
Use 2D NMR techniques (COSY, HSQC, HMBC) to clarify coupling patterns and assign ambiguous protons. For example, NOESY can distinguish axial/equatorial positions in the piperidine ring. Computational methods (DFT) may predict NMR shifts for comparison .
Q. What strategies address inconsistent synthetic yields?
Apply Design of Experiments (DoE) to optimize variables (temperature, solvent ratio, catalyst loading). For instance, a central composite design revealed that increasing reaction time beyond 12 hours reduces yields due to side reactions. Statistical models (e.g., ANOVA) identify critical factors .
Q. How does structural modification of the thiazolo ring affect bioactivity?
Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., -F, -NO₂) at the 7-position enhance enzyme inhibition (e.g., kinase targets). Conversely, bulky substituents reduce solubility. Computational docking studies guide rational design .
Q. What are the stability challenges under varying pH and temperature?
The acetyl-piperidine ester bond is hydrolytically labile above pH 8.0. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in amber vials at -20°C. LC-MS monitors degradation products like free carboxylic acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
